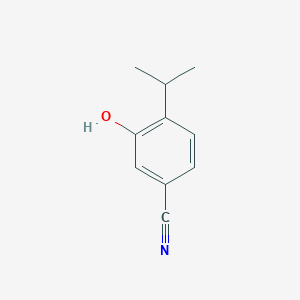
Benzonitrile, 3-hydroxy-4-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-hydroxy-4-isopropyl- is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzene ring substituted with a nitrile group, a hydroxyl group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-hydroxy-4-isopropyl- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-isopropylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as phosphorus pentoxide or sulfuric acid.
Industrial Production Methods: Industrial production of benzonitrile, 3-hydroxy-4-isopropyl- may involve the ammoxidation of 3-hydroxy-4-isopropyltoluene. This process involves the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, at elevated temperatures. The resulting nitrile is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Benzonitrile, 3-hydroxy-4-isopropyl- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: 3-hydroxy-4-isopropylbenzoic acid or 3-hydroxy-4-isopropylquinone.
Reduction: 3-hydroxy-4-isopropylbenzylamine.
Substitution: 3-alkoxy-4-isopropylbenzonitrile or 3-acetoxy-4-isopropylbenzonitrile.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-hydroxy-4-isopropyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of benzonitrile, 3-hydroxy-4-isopropyl- depends on its specific application. In general, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The isopropyl group can affect the compound’s steric properties, impacting its binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile, 4-hydroxy-: Similar structure but with the hydroxyl group in the para position.
Benzonitrile, 3-methoxy-4-isopropyl-: Similar structure but with a methoxy group instead of a hydroxyl group.
Benzonitrile, 3-hydroxy-4-methyl-: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: Benzonitrile, 3-hydroxy-4-isopropyl- is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
3-hydroxy-4-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-4-3-8(6-11)5-10(9)12/h3-5,7,12H,1-2H3 |
InChI-Schlüssel |
BSZVFYXOLIBPPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


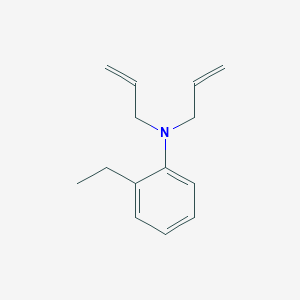
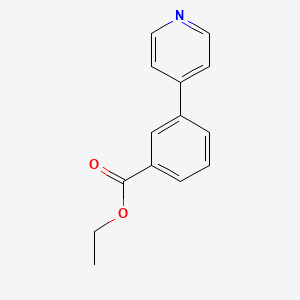

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)

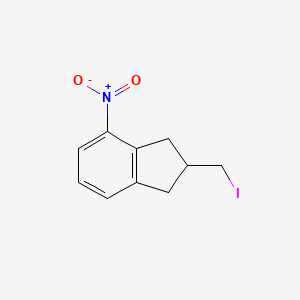


![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
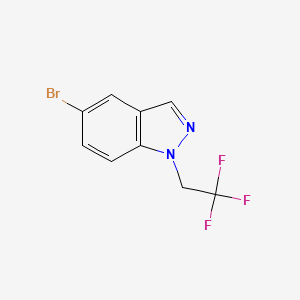


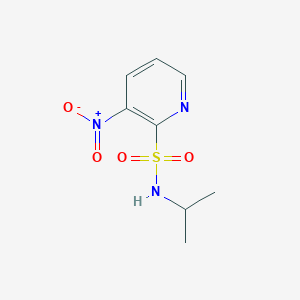
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)
